![molecular formula C22H27N5O8S2 B166892 Meatmc CAS No. 137778-04-2](/img/structure/B166892.png)
Meatmc
Übersicht
Beschreibung
Meat is the flesh of certain animal species that is used as food by humans. It includes many tissues and edible parts, although the main tissue is the muscle. Meat is composed of approximately 72–75% water, 21% nitrogenous compounds (19% proteins and 1.5% nonprotein nitrogen compounds), 2.5–5% lipids, and 1% non-nitrogenous compounds (vitamins and carbohydrates) .
Vorbereitungsmethoden
The preparation of meat involves various processes, including slaughtering, butchering, and processing. The synthetic routes and reaction conditions for meat preparation are not applicable in the traditional chemical sense. industrial production methods include:
Curing: The addition of salt, nitrates, and other preservatives to enhance flavor and shelf life.
Fermentation: The use of beneficial bacteria to develop flavor and preserve the meat.
Analyse Chemischer Reaktionen
Meat undergoes several chemical reactions during processing and cooking:
Maillard Reaction: A complex group of reactions between amino acids and reducing sugars that lead to the formation of flavor compounds and browning.
Lipid Oxidation: The degradation of lipids leading to the formation of volatile compounds that contribute to flavor and aroma.
Protein Denaturation: The alteration of protein structure due to heat, leading to changes in texture and flavor
Wissenschaftliche Forschungsanwendungen
Flavor Enhancement in Cultured Meat
Flavor-Switchable Scaffolds
Recent studies have developed innovative scaffolds for cultured meat that incorporate flavor-switchable compounds. These scaffolds are designed to release meaty flavor profiles upon cooking, mimicking the Maillard reaction characteristic of traditional meat. The addition of switchable flavor compounds (SFCs) into gelatin-based hydrogels allows for the enhancement of aromatic properties during cooking, significantly improving the sensory experience of cultured meat products .
- Mechanism : The SFCs remain stable during cell culture but volatilize at cooking temperatures, producing a range of desirable flavors.
- Results : Cultured meat produced with these scaffolds demonstrated a flavor profile similar to beef when cooked, indicating a successful bridging of organoleptic properties between cultured and conventional meats.
Nutritional Analysis and Metabolomics
Comparative Studies Using GC-MS
Gas chromatography-mass spectrometry (GC-MS) has been employed to analyze the chemical profiles of both traditional meats and plant-based alternatives. This metabolomics approach allows researchers to identify and quantify various volatile organic compounds that contribute to flavor and nutritional value .
- Findings : Studies revealed significant differences in compound composition between plant-based alternatives and traditional meats, highlighting the need for comprehensive nutritional assessments.
- Implications : Understanding these differences is crucial for developing plant-based products that can meet consumer expectations regarding taste and nutrition.
Health Implications Related to Meat Consumption
Association with Chronic Diseases
Research has indicated potential health risks associated with high consumption of red and processed meats. A comprehensive study found that habitual intake of processed meat correlates with an increased risk of type 2 diabetes and cardiovascular diseases .
- Biochemical Links : The study identified trimethylamine N-oxide (TMAO), a metabolite generated from meat consumption by gut microbiota, as a significant mediator in these associations. Higher levels of TMAO were linked to increased cardiovascular risks.
- Recommendations : These findings support dietary guidelines advocating for reduced intake of red and processed meats to lower health risks.
Data Summary Table
Application Area | Description | Key Findings |
---|---|---|
Flavor Enhancement | Use of flavor-switchable scaffolds in cultured meat | Mimics Maillard reaction; enhances meaty flavors |
Nutritional Analysis | GC-MS analysis comparing traditional and plant-based meats | Significant differences in volatile compounds |
Health Implications | Links between meat consumption and chronic diseases | Increased risk of type 2 diabetes and cardiovascular disease due to TMAO |
Case Study 1: Flavor-Switchable Scaffolds
A study conducted on gelatin-based scaffolds demonstrated that incorporating SFCs could replicate the complex flavors found in traditional beef when subjected to high cooking temperatures. This innovation is pivotal for improving the acceptance of cultured meat products among consumers.
Case Study 2: Metabolomic Analysis
In a comparative analysis between grass-fed beef and a popular plant-based alternative, researchers utilized GC-MS to identify over 90% variance in metabolite profiles. This study underscored the importance of detailed chemical profiling in understanding nutritional equivalency and consumer acceptance.
Wirkmechanismus
The mechanism of action of meat components involves various biochemical pathways:
Flavor Compounds: Formation through Maillard reactions and lipid oxidation.
Nutritional Impact: Proteins, lipids, and vitamins in meat contribute to human nutrition by providing essential amino acids, fatty acids, and micronutrients
Vergleich Mit ähnlichen Verbindungen
Meat can be compared with other protein-rich foods such as fish, poultry, and plant-based proteins:
Fish: Generally contains higher levels of omega-3 fatty acids.
Poultry: Often leaner with lower fat content.
Plant-Based Proteins: Lack certain essential amino acids found in meat but are rich in fiber and other nutrients
Biologische Aktivität
Meatmc, a compound derived from meat sources, has garnered attention for its potential biological activities, particularly in the realm of bioactive peptides. This article explores the biological activity of this compound, focusing on its antioxidant, antihypertensive, and antidiabetic properties, as well as its implications for functional food development.
This compound refers to a variety of bioactive compounds and peptides that can be extracted from meat products. These compounds have been shown to exhibit various biological activities beneficial to human health. Recent studies have emphasized the importance of understanding these activities to enhance food products and promote consumer health.
1. Antioxidant Activity
Antioxidant activity is one of the key biological functions attributed to this compound. Bioactive peptides derived from meat have been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in the body.
- Study Findings : A recent study indicated that canned pork meat fortified with black currant leaf extract exhibited enhanced antioxidant activity. The optimal dose of freeze-dried currant leaf extract was found to be 150 mg/kg, leading to improved antioxidant potential in the meat product .
Peptide Sequence | Activity |
---|---|
RPPPPPPPPAD | DPP-IV inhibiting |
ARPPPGPPPLGPPPPGP | ACE-I inhibiting |
PPGPPPPP | Alpha-glucosidase inhibiting |
2. Antihypertensive Activity
The antihypertensive effects of this compound are primarily attributed to its ability to inhibit angiotensin-converting enzyme (ACE). Several studies have identified specific peptides within this compound that demonstrate this capability.
- Research Insights : In silico analyses have identified over 100 bioactive peptides from various meat sources that can act as ACE inhibitors. For instance, peptides derived from bovine collagen showed promising ACE-inhibitory activity through molecular docking simulations .
3. Antidiabetic Activity
This compound also exhibits potential antidiabetic properties by inhibiting enzymes such as dipeptidyl peptidase IV (DPP-IV) and alpha-glucosidase.
- Case Study : The aforementioned study on canned pork highlighted three peptide sequences with notable DPP-IV and alpha-glucosidase inhibitory activities. These findings suggest that incorporating this compound into food products could help manage blood sugar levels effectively .
The biological activities of this compound are mediated through various mechanisms:
- Molecular Interactions : Peptides interact with specific enzyme receptors, leading to inhibition or modulation of enzymatic activity. For example, docking studies revealed that certain peptides formed stable interactions with ACE, indicating a competitive inhibition model .
- Antioxidant Mechanisms : The antioxidant capacity is primarily due to the ability of these peptides to scavenge free radicals and chelate metal ions, thereby reducing oxidative damage .
Implications for Functional Foods
The identification of bioactive peptides in this compound opens avenues for developing functional foods aimed at improving health outcomes:
- Functional Food Development : By fortifying meat products with bioactive compounds like those found in this compound, manufacturers can create foods that not only provide nutrition but also confer additional health benefits.
- Consumer Health : The incorporation of these peptides into everyday diets may contribute to the prevention of chronic diseases such as hypertension and diabetes.
Eigenschaften
IUPAC Name |
[(1R)-1-propan-2-yloxycarbonyloxyethyl] (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-prop-1-en-2-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O8S2/c1-9(2)12-7-36-19-15(25-17(28)14(26-32-6)13-8-37-21(23)24-13)18(29)27(19)16(12)20(30)34-11(5)35-22(31)33-10(3)4/h8,10-11,15,19H,1,7H2,2-6H3,(H2,23,24)(H,25,28)/b26-14-/t11-,15-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOOFNYGZIUTBU-JXCKPUJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=C)C)OC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137778-04-2 | |
Record name | ((1-Methyl)ethoxycarbonyloxy)-ethyl 7-(2-(2-amino-4-thiazole)-2-methoxyaminoacetamido)-3-(2-propenyl)-3-cephem-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137778042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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